Norbaeocystin

Übersicht

Beschreibung

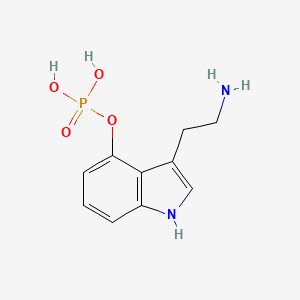

Norbaeocystin is a psilocybin mushroom alkaloid and an analog of psilocybin . It is found as a minor compound in most psilocybin mushrooms together with psilocin, psilocybin, aeruginascin, and baeocystin, from which it is a derivative . Norbaeocystin is an N-demethylated derivative of baeocystin (itself an N-demethylated derivative of psilocybin), and a phosphorylated derivative of 4-hydroxytryptamine .

Synthesis Analysis

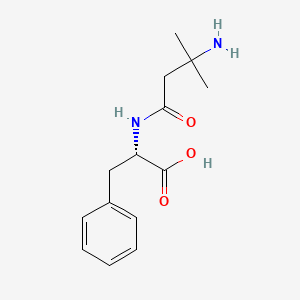

Norbaeocystin, baeocystin, and norpsilocin are synthesized from acyl chloride from 4-acetyoxyindole and oxalyl chloride . The acyl chloride is reacted with N-benzylmethylamine or dibenzylamine to yield the desired ketoamides. These are then reduced using lithium aluminum hydride in tetrahydrofuran (THF) and 2-methyltetrahydrofuran . After removal of the ß-hydroxy intermediate via filtration through a silica pad, phosphorylation is carried out using sodium hydride, THF, and ortho-xylenyl phosphoryl chloride . Norbaeocystin is obtained by catalytic hydrogenolysis using either palladium on carbon or a palladium hydroxide catalyst .

Molecular Structure Analysis

Norbaeocystin is a tryptamine derivative, and its chemical structure is an indole consisting of a benzene ring and a pyrrole ring . It is an analog of psilocybin because of the similarities between the compounds . The difference is psilocybin’s phosphate ester group is attached to its nitrogen position .

Chemical Reactions Analysis

Norbaeocystin is an intermediate in the biosynthesis of psilocybin . It is synthesized by the enzyme PsiK . Additional methyl groups are added by the enzyme PsiM, generating baeocystin (one methylation) and psilocybin (two methylations) .

Physical And Chemical Properties Analysis

Norbaeocystin has a molecular formula of C10H13N2O4P and a formula weight of 256.2 . It is a crystalline solid and is slightly soluble in PBS (pH 7.2) .

Wissenschaftliche Forschungsanwendungen

Chemistry of Norbaeocystin

Norbaeocystin is a derivative and analog of psilocybin. It was first isolated from Psilocybe baeocystis by Leung and Paul in 1968 . Chemically, norbaeocystin is an N-demethylated derivative of baeocystin (and baeocystin is the N-demethylated derivative of psilocybin) .

Biosynthesis of Psilocybin

Researchers demonstrated that norbaeocystin could be an intermediate in the biosynthesis of psilocybin . In vitro tests showed that L-tryptophan is converted to tryptamine by the enzyme PsiD which is then converted to 4-hydroxytryptamine by the enzyme PsiH . Norbaeocystin is then synthesized by the enzyme PsiK .

Synthesis of Norbaeocystin

In 2020, Sherwood et al. published a synthetic method for producing norbaeocystin and other minor magic mushroom compounds in the lab . Their method isolates the compounds by precipitating them from a pH-adjusted aqueous solution via the addition of acetone .

Pharmacology of Norbaeocystin

Norbaeocystin is generally regarded as non-psychedelic . However, it may play an essential role in generating and modulating specific psychedelic effects .

Receptor Interaction

The current state of the art for norbaeocystin (and psilocybin) can be improved by isolating each of the individual molecules and studying how they affect cellular receptors (e.g., serotonin) alone and in combination with other molecules .

Therapeutic Applications

It is conceivable that norbaeocystin could have therapeutic applications that come without intoxicating properties . The work done by Sherwood et al. in 2020 presents a huge step forward for studying norbaeocystin .

Wirkmechanismus

Target of Action

Norbaeocystin is a naturally occurring compound found in several species of psychedelic mushrooms . It is an analog of psilocybin, a well-known psychedelic compound .

Mode of Action

The exact mode of action of Norbaeocystin is still under investigation. This suggests that its effects might be localized to the peripheral system rather than the central nervous system .

Biochemical Pathways

Norbaeocystin is a tryptamine derivative, and its chemical structure is an indole consisting of a benzene ring and a pyrrole ring . It is an N-demethylated derivative of baeocystin (itself an N-demethylated derivative of psilocybin), and a phosphorylated derivative of 4-hydroxytryptamine . The latter is notable as a positional isomer of serotonin, which is 5-hydroxytryptamine

Pharmacokinetics

Result of Action

Some research suggests that when combined with psilocybin, Norbaeocystin may amplify the effects of psilocybin . .

Action Environment

As a naturally occurring compound in psychedelic mushrooms, it is likely that factors such as the mushroom’s growth conditions could potentially influence the production and potency of Norbaeocystin .

Safety and Hazards

Zukünftige Richtungen

Norbaeocystin is a naturally occurring compound in several species of psychedelic mushrooms . Scientists think it may have a role in new production methods of psilocybin . Whether it is psychoactive is unknown, but research combining the compound with psilocybin shows a possible amplification of effects . Norbaeocystin may also influence the gut microbiome, a new angle on mental health treatment . Future research in this area will benefit from shifting the focus from magic mushrooms to the active molecules within them .

Eigenschaften

IUPAC Name |

[3-(2-aminoethyl)-1H-indol-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)16-17(13,14)15/h1-3,6,12H,4-5,11H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQGYCWFBVEAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OP(=O)(O)O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193769 | |

| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norbaeocystin | |

CAS RN |

21420-59-7 | |

| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbaeocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBAEOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8CA0W9FJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)

![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)

![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)

![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)